molecular formula C22H24N2O5 B14707556 N-(1-Benzylcyclopentyl)nicotinamide maleate CAS No. 21024-64-6

N-(1-Benzylcyclopentyl)nicotinamide maleate

Katalognummer: B14707556
CAS-Nummer: 21024-64-6
Molekulargewicht: 396.4 g/mol
InChI-Schlüssel: AGCJLJXOQWBZCN-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylcyclopentyl)nicotinamide maleate typically involves the reaction of nicotinamide with 1-benzylcyclopentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The maleate salt is then formed by reacting the resulting compound with maleic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Benzylcyclopentyl)nicotinamide maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(1-Benzylcyclopentyl)nicotinamide maleate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and metabolic conditions.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of N-(1-Benzylcyclopentyl)nicotinamide maleate involves its interaction with specific molecular targets and pathways. It is known to influence cellular energy metabolism by modulating the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The compound also affects DNA repair processes and cellular stress responses, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Benzylcyclopentyl)nicotinamide maleate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to modulate NAD+ levels and influence cellular processes makes it a valuable compound in scientific research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

21024-64-6

Molekularformel

C22H24N2O5

Molekulargewicht

396.4 g/mol

IUPAC-Name

N-(1-benzylcyclopentyl)pyridine-3-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C18H20N2O.C4H4O4/c21-17(16-9-6-12-19-14-16)20-18(10-4-5-11-18)13-15-7-2-1-3-8-15;5-3(6)1-2-4(7)8/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

AGCJLJXOQWBZCN-BTJKTKAUSA-N

Isomerische SMILES

C1CCC(C1)(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

C1CCC(C1)(CC2=CC=CC=C2)NC(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.